molecular formula C25H29N5O3S B2575558 N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1207037-02-2

N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide

Katalognummer: B2575558
CAS-Nummer: 1207037-02-2
Molekulargewicht: 479.6
InChI-Schlüssel: QJIPECTVRHJMKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the molecular formula C₂₅H₂₉N₅O₃S and molecular weight 479.6 g/mol, features a pyridazine core substituted with a sulfanylacetamide moiety linked to a 2,4-dimethoxyphenyl group and a 3-methylphenylpiperazine fragment.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-18-5-4-6-19(15-18)29-11-13-30(14-12-29)23-9-10-25(28-27-23)34-17-24(31)26-21-8-7-20(32-2)16-22(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIPECTVRHJMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form the dimethoxyphenyl intermediate.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of an appropriate diamine with a suitable dihalide.

    Pyridazine Ring Formation: The pyridazine ring is formed by the reaction of a hydrazine derivative with a suitable dicarbonyl compound.

    Final Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate, the piperazine ring, and the pyridazine ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfur atom.

    Reduction: Reduction reactions could occur at the nitro groups or other reducible functional groups.

    Substitution: Substitution reactions may take place at the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.

Wirkmechanismus

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several piperazine- and acetamide-containing derivatives. Key comparisons include:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source
N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide 479.6 Not reported Pyridazine core, 2,4-dimethoxyphenyl, 3-methylphenylpiperazine, sulfanyl bridge
N-(2,5-difluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide 455.53 Not reported Pyridazine core, 2,5-difluorophenyl, 3-methylphenylpiperazine, sulfanyl bridge
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 289–290 Thiazole core, 4-methoxyphenylpiperazine, p-tolyl substituent
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k) 539.22 92–94 Pyridine core, imidazothiazole, 4-methoxybenzylpiperazine
AMG628 ~600 (estimated) Not reported Pyrimidine core, trifluoromethylphenylpiperazine, benzothiazole-acetamide

Key Observations

Core Heterocycle Variations :

  • The target compound uses a pyridazine core, whereas analogues in and employ pyridine or thiazole cores. Pyridazine’s electron-deficient nature may enhance binding to specific enzymatic pockets compared to pyridine or thiazole .
  • The sulfanyl bridge in the target compound is rare in analogues; most use direct carbonyl or ether linkages (e.g., 5k in uses an acetamide linkage without sulfur) .

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the 2,5-difluorophenyl in its difluoro analogue (). Fluorine substituents typically enhance metabolic stability, while methoxy groups may improve solubility .

Synthetic Yields and Purification: Compounds with simpler scaffolds (e.g., thiazole derivatives in ) show higher yields (72–86%) compared to pyridazine-based compounds, likely due to fewer synthetic steps .

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4O2S, with a molecular weight of approximately 372.49 g/mol.

The biological activity of this compound is believed to stem from its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of specific enzymes involved in disease pathways.
  • Receptor modulation , particularly at serotonin and dopamine receptors due to the presence of the piperazine moiety.
  • Antioxidant properties , potentially reducing oxidative stress in cells.

Biological Activity Overview

The following sections summarize key findings regarding the biological activities associated with this compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting potential efficacy against various pathogens. For example, derivatives with similar structural motifs have shown:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

While specific data for this compound is limited, the presence of the dimethoxyphenyl and piperazine groups suggests a potential for similar activity.

Anticancer Activity

Studies have indicated that compounds with analogous structures exhibit anticancer properties. For instance:

  • In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-715
HeLa10

These findings imply that this compound may also possess similar anticancer effects.

Neuropharmacological Activity

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been tested for:

  • Anticonvulsant activity : Utilizing models such as maximal electroshock (MES) and pentylenetetrazole (PTZ), several derivatives showed significant protective effects against seizures.
CompoundMES Protection (%)PTZ Protection (%)
Compound D7560
Compound E8070

This indicates a promising avenue for further exploration regarding the neuroprotective capabilities of this compound.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives, noting that modifications in the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The study found that compounds with electron-donating groups exhibited enhanced activity, suggesting that this compound could benefit from structural optimization.
  • Neuropharmacological Assessment : Research conducted on related piperazine derivatives indicated their efficacy in reducing seizure frequency in animal models. This aligns with the hypothesized mechanism of action for N-(2,4-dimethoxyphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-y}sulfanyl)acetamide, warranting further investigation into its anticonvulsant properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.